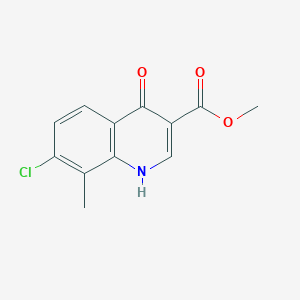
Methyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in scientific research and industry. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a methyl group, a chlorine atom, and a hydroxy group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-chloro-4-hydroxyquinoline and methyl 3-aminocrotonate.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. This step forms the quinoline core with the desired substitutions.
Esterification: The resulting intermediate is then subjected to esterification using methanol and a strong acid catalyst, such as sulfuric acid, to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems helps in maintaining consistent quality.
化学反应分析
Types of Reactions
Methyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Methyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Methyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chlorine atom and methyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
7-Chloro-4-hydroxyquinoline: Lacks the methyl and carboxylate groups, making it less versatile.
8-Methylquinoline: Lacks the chlorine and hydroxy groups, resulting in different chemical properties.
4-Hydroxyquinoline: Lacks the chlorine and methyl groups, affecting its reactivity and applications.
Uniqueness
Methyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
methyl 7-chloro-8-methyl-4-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-6-9(13)4-3-7-10(6)14-5-8(11(7)15)12(16)17-2/h3-5H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITBKYKQIHZZIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC=C(C2=O)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 3-[(triphenylmethyl)sulfanyl]propanoate](/img/structure/B7959365.png)
![L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-n-[(9h-fluoren-9-ylmethoxy)carbonyl]-, methyl ester](/img/structure/B7959371.png)
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate](/img/structure/B7959382.png)
![Methyl (2S)-3-[4-(tert-butoxy)phenyl]-2-acetamidopropanoate](/img/structure/B7959390.png)
![Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(triphenylmethoxy)propanoate](/img/structure/B7959407.png)

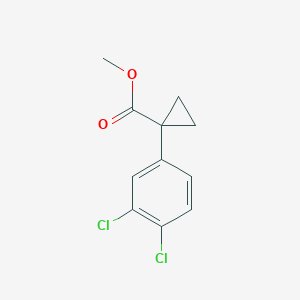
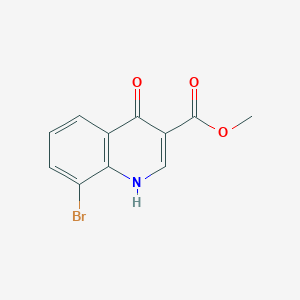
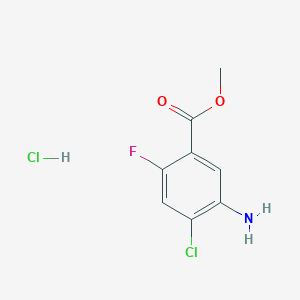
![Methyl 1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylate](/img/structure/B7959430.png)
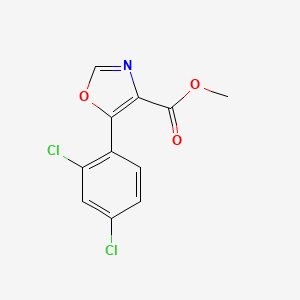
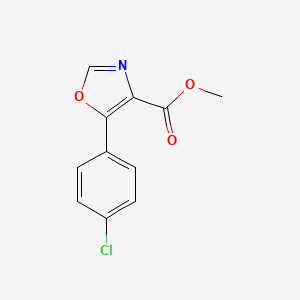
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-methylphenyl)propanoate](/img/structure/B7959453.png)
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-[3-(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-sulfonyl)carbamimidamido]pentanoate](/img/structure/B7959457.png)
